molecular formula C7H3BrClNS B2713095 2-Bromo-7-chlorothieno[2,3-c]pyridine CAS No. 1315363-33-7

2-Bromo-7-chlorothieno[2,3-c]pyridine

Cat. No. B2713095
CAS RN: 1315363-33-7
M. Wt: 248.52
InChI Key: QLRUEOBCJUJGNQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H3BrClNS. It has a molecular weight of 248.53 . It is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in literature . The process involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone . The HCl liberated during the reaction is quenched by K2CO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known that bromopyridines can participate in various cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4°C . It has a molecular weight of 248.53 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-7-chlorothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRUEOBCJUJGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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